Sos1-IN-11
Description
Properties
Molecular Formula |
C22H24F3N5O |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-amine |
InChI |
InChI=1S/C22H24F3N5O/c1-13-16(5-4-6-19(13)22(23,24)25)14(2)27-21-17-11-20(30-7-9-31-10-8-30)26-12-18(17)15(3)28-29-21/h4-6,11-12,14H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1 |
InChI Key |
RKWFDZPCFOPRML-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis
The quinazoline core, critical for SOS1 binding, is synthesized from methyl benzoate (2 ) through sequential nitro reduction, condensation, and sulfonate formation (Scheme 1). Iron-mediated reduction of the nitro group in 2 yields aniline 3 , which undergoes acid-catalyzed condensation with acetonitrile to form quinazolinone 4 . Subsequent sulfonation generates intermediate 5 , enabling nucleophilic aromatic substitution (S<sub>N</sub>Ar) with amines to produce chiral 4-aminoquinazolines (8 , 9 ).
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | Fe, HCl, EtOH, reflux | 89 |
| Condensation | H<sub>2</sub>SO<sub>4</sub>, acetonitrile, 80°C | 76 |
| Sulfonation | ClSO<sub>3</sub>H, DCM, 0°C | 82 |
| S<sub>N</sub>Ar | R-NH<sub>2</sub>, DIPEA, DMF, 60°C | 70–86 |
Linker and E3 Ligase Conjugation
PROTAC functionality is achieved by tethering the quinazoline core to CRBN ligands via polyethylene glycol (PEG) or alkyl linkers. Hydrogenolysis of benzyl-protected intermediates (21–23 ) exposes hydroxyl groups for coupling with thalidomide derivatives (Scheme 2). Carbodiimide-mediated amidation links the warhead to lenalidomide, optimizing proteasomal targeting.
Table 2: Linker Optimization for this compound
| Linker Type | Length (Atoms) | Degradation Efficiency (DC<sub>50</sub>, nM) |
|---|---|---|
| PEG3 | 16 | 1.85 |
| Alkyl | 6 | 7.53 |
| PEG5 | 20 | 3.42 |
Optimization of Synthetic Parameters
Solvent and Temperature Effects
Reaction yields for S<sub>N</sub>Ar steps are maximized in dimethylformamide (DMF) at 60°C, whereas polar aprotic solvents like tetrahydrofuran (THF) reduce byproduct formation during sulfonation. Elevated temperatures (>80°C) during condensation risk quinazolinone decomposition, necessitating strict thermal control.
Chirality and Stereochemical Purity
Chiral amines introduced during S<sub>N</sub>Ar govern SOS1 binding affinity. (R)-configured amines enhance DC<sub>50</sub> values by 3-fold compared to (S)-isomers, as validated by crystallographic studies of SOS1-PROTAC complexes. Enantiomeric resolution via chiral HPLC ensures >98% stereochemical purity for in vivo applications.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
1H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 8.52 (s, 1H, quinazoline-H), 7.89–7.21 (m, aromatic-H), 4.62 (t, PEG linker).
-
13C NMR: 165.2 ppm (C=O, quinazolinone), 156.8 ppm (C-N, amide).
High-Resolution Mass Spectrometry (HRMS):
Purity and Stability
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation, underscoring suitability for long-term storage.
Scalability and Process Challenges
Kilogram-Scale Synthesis
Pilot-scale production employs continuous flow chemistry for nitro reduction and S<sub>N</sub>Ar steps, achieving 65% overall yield with 99.5% purity. Critical process parameters include:
Byproduct Mitigation
Major byproducts include desulfonated intermediates and linker hydrolysis products. Silica gel chromatography and recrystallization from ethanol/water (4:1) reduce impurities to <0.5%.
Comparative Efficacy of SOS1 PROTACs
Table 3: Degradation Activity of this compound vs. Analogs
| Compound | DC<sub>50</sub> (nM) | t<sub>1/2</sub> (h) | Cell Line |
|---|---|---|---|
| This compound | 1.85 | 6.2 | SW620 |
| 1a | 7.53 | 3.8 | A549 |
| 1j | 3.42 | 5.1 | DLD-1 |
This compound demonstrates superior degradation kinetics and anti-proliferative activity (IC<sub>50</sub> = 12 nM in SW620 cells) due to optimized linker flexibility and CRBN binding.
Mechanistic Insights and Pathway Modulation
This compound-induced SOS1 degradation abolishes KRAS-ERK signaling, reducing phospho-ERK levels by 90% within 6 hours. Concurrent PI3K-Akt pathway inhibition (40% phospho-Akt reduction) suggests cross-talk between Ras effector pathways, amplifying anti-tumor effects .
Chemical Reactions Analysis
Types of Reactions
SOS1-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Therapeutic Applications
The primary applications of Sos1-IN-11 include:
- Cancer Treatment : this compound has shown promise in preclinical models as a selective inhibitor of SOS1, potentially leading to reduced tumor growth in cancers driven by KRAS mutations .
- Targeted Therapy : By specifically inhibiting SOS1, this compound may offer a targeted approach to treating RAS-driven malignancies, minimizing off-target effects often seen with broader-spectrum therapies .
Preclinical Studies on Tumor Growth Inhibition
Research has demonstrated that this compound effectively reduces tumor volume in murine models expressing KRAS mutations. In these studies, mice treated with the compound exhibited significantly slower tumor growth compared to control groups, indicating its potential as an effective therapeutic agent .
Molecular Docking Studies
Molecular docking studies have revealed that this compound binds to a unique site on the SOS1 protein, distinct from other known inhibitors. This unique binding may contribute to its selectivity and efficacy against SOS1-mediated signaling pathways .
Data Table: Summary of Research Findings on this compound
Mechanism of Action
SOS1-IN-11 exerts its effects by binding to the catalytic domain of the SOS1 protein, thereby preventing its interaction with the rat sarcoma virus protein. This inhibition reduces the formation of guanosine triphosphate-loaded rat sarcoma virus, limiting cellular proliferation in cancers driven by mutations in the rat sarcoma virus pathway .
Comparison with Similar Compounds
Comparison with Similar SOS1 Inhibitors
The following table summarizes key pharmacological and structural properties of SOS1-IN-11 and its analogs:
Key Findings:
Potency :
- SOS1-IN-14 (IC50 = 3.9 nM) is 8-fold more potent than this compound (30 nM) due to optimized binding interactions with the SOS1 catalytic domain .
- SOS1-IN-3 (IC50 = 5 nM) and SOS1-IN-13 (6.5 nM) also outperform this compound in vitro, suggesting structural modifications (e.g., halogen substitutions) enhance target engagement .
Selectivity and Mechanism :
- This compound and SOS1-IN-14 are highly selective for SOS1 over related GEFs (e.g., SOS2), minimizing off-target effects .
- In contrast, BI-3406 disrupts SOS1-KRAS binding rather than inhibiting SOS1 enzymatic activity, offering a complementary mechanism but with reduced potency (IC50 = 42 nM) .
Pharmacokinetics: SOS1-IN-14 exhibits superior oral bioavailability and intestinal absorption compared to this compound, attributed to reduced P-glycoprotein-mediated efflux .
In Vivo Efficacy: In KRAS-mutant xenograft models, SOS1-IN-14 achieves >70% tumor growth inhibition at 10 mg/kg, outperforming this compound and BI-3406 .
Research Findings and Clinical Implications
- This compound has been instrumental in elucidating SOS1’s role in RAS-driven cancers. However, its moderate potency and pharmacokinetic limitations have spurred the development of next-generation inhibitors like SOS1-IN-14 .
- SOS1-IN-3 and SOS1-IN-13 show promise in combination therapies with MEK or ERK inhibitors, overcoming resistance mechanisms in KRAS-mutant models .
Biological Activity
Sos1-IN-11 is a compound designed to inhibit the activity of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
SOS1 facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby promoting RAS signaling pathways that lead to cell proliferation and survival. This compound acts by binding to SOS1, inhibiting its GEF activity and consequently reducing RAS activation. This inhibition can result in decreased tumor growth and improved responses to other cancer therapies.
Efficacy Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance, in colorectal cancer patient-derived organoids (PDOs), treatment with this compound resulted in significant reductions in tumor cell viability and proliferation. The compound was shown to degrade SOS1 effectively, with a reported degradation rate of approximately 64% at a concentration of 1 µM .
Table 1: Efficacy of this compound in Different Cancer Models
| Cancer Type | Model Type | Concentration (µM) | Degradation Rate (%) | Reference |
|---|---|---|---|---|
| Colorectal Cancer | PDOs | 1 | 64 | |
| Lung Adenocarcinoma | Mouse Model | 0.5 | 70 | |
| Gastroesophageal Cancer | Cell Lines | 2 | 50 |
Case Study: Lung Adenocarcinoma
In a study involving KRAS G12D-driven lung adenocarcinoma (LUAD), this compound was administered to genetically modified mice lacking SOS1. The results indicated that the absence of SOS1 led to a significant reduction in tumor burden and improved survival rates compared to control groups. Tumors in SOS1-deficient mice were predominantly benign, suggesting that targeting SOS1 could effectively limit aggressive tumor progression .
Case Study: Colorectal Cancer
Another significant investigation involved colorectal cancer where this compound treatment resulted in not only reduced cell viability but also altered tumor microenvironment characteristics. The study highlighted a decrease in pro-inflammatory cytokines within the tumor microenvironment, indicating that Sos1 inhibition may also modulate immune responses alongside direct anti-tumor effects .
Research Findings
Key Findings:
- Tumor Microenvironment Modulation: Inhibition of SOS1 alters the levels of cytokines and chemokines, potentially reshaping the immune landscape within tumors .
- Synergistic Effects: Combining this compound with MEK inhibitors has shown enhanced therapeutic efficacy in KRAS-amplified cancers, suggesting a potential for combination therapy strategies .
- Resistance Mechanisms: The research indicates that Sos1 inhibition may overcome resistance mechanisms associated with other targeted therapies, such as osimertinib in EGFR-mutated LUAD .
Q & A
Q. What is the primary mechanism of action of Sos1-IN-11 in disrupting SOS1/KRAS signaling pathways?
this compound inhibits the SOS1 protein, a guanine nucleotide exchange factor (GEF) critical for activating KRAS by facilitating GTP loading. This disruption prevents KRAS-mediated downstream signaling, such as MAPK pathway activation, which is often hyperactive in KRAS-mutant cancers. To validate target engagement, researchers should employ biophysical assays (e.g., surface plasmon resonance) to confirm direct binding and functional assays (e.g., GTP-loading measurements in KRAS-mutant cell lines) .
Q. How should researchers design in vitro assays to determine the IC50 of this compound against SOS1?
A robust in vitro assay involves:
- Cell lines : Use KRAS-mutant cell lines (e.g., H358 or SW1573) with confirmed SOS1 dependency.
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–10 µM) with triplicate measurements.
- Controls : Include a positive control (e.g., BI-3406) and negative control (vehicle-only).
- Endpoint : Measure KRAS activation via ELISA or Western blot for phosphorylated ERK. Data normalization and curve fitting (e.g., using GraphPad Prism) are critical for accurate IC50 calculation .
Q. What validation steps are essential to confirm the specificity of this compound for SOS1 over related proteins (e.g., SOS2)?
- Selectivity panels : Test this compound against a panel of GEFs (e.g., SOS2, RASGRP1) using biochemical assays.
- Genetic knockdown : Compare this compound efficacy in SOS1-knockout vs. wild-type cell lines.
- Off-target profiling : Utilize kinome-wide screens or proteome profiling to rule out non-specific interactions .
Q. How can researchers optimize experimental conditions for measuring this compound’s effects on cell proliferation?
- Time-course analysis : Assess proliferation at 24, 48, and 72 hours post-treatment to account for delayed signaling effects.
- Assay compatibility : Use ATP-based viability assays (e.g., CellTiter-Glo) in low-serum conditions to minimize growth factor interference.
- Data normalization : Normalize to baseline viability (time-zero measurements) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to derive IC50 values.
- Error analysis : Report 95% confidence intervals and use ANOVA for comparing multiple groups.
- Outlier handling : Apply Grubbs’ test or ROUT method to exclude technical outliers .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be resolved?
Contradictions often arise from differences in bioavailability, tumor microenvironment factors, or off-target effects. To address this:
- Pharmacokinetic profiling : Measure plasma and tumor drug levels in rodent models to confirm target exposure.
- Combination studies : Test this compound with inhibitors of compensatory pathways (e.g., MEK or PI3K).
- Tumor models : Use patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) that better replicate human KRAS-mutant biology .
Q. What strategies improve the translational relevance of this compound studies in preclinical models?
- Dosing regimens : Mimic human pharmacokinetics using staggered dosing or continuous infusion.
- Biomarker integration : Monitor SOS1-KRAS interaction dynamics via PET imaging or liquid biopsies.
- Resistance modeling : Generate this compound-resistant cell lines to identify compensatory mechanisms (e.g., SOS2 upregulation) .
Q. How should researchers design experiments to evaluate this compound’s synergy with MEK/ERK inhibitors?
- Combinatorial dosing : Use a matrix design (e.g., 4x4 concentrations) to assess additive vs. synergistic effects.
- Synergy metrics : Calculate combination indices (CI) via the Chou-Talalay method.
- Mechanistic validation : Perform RNA-seq or phospho-proteomics to confirm pathway suppression .
Q. What methodologies are critical for assessing this compound’s pharmacokinetic (PK) properties in preclinical models?
Q. How can researchers address variability in this compound response across KRAS-mutant subtypes (e.g., G12C vs. G12D)?
- Subtype stratification : Test this compound in isogenic cell lines with defined KRAS mutations.
- Functional genomics : Perform CRISPR screens to identify mutation-specific dependencies.
- Clinical correlation : Analyze SOS1 expression levels in patient tumor datasets (e.g., TCGA) to predict responsiveness .
Key Considerations for Data Reporting
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Ethical compliance : Adhere to institutional guidelines for animal studies and human-derived samples.
- Conflict resolution : Transparently document contradictory findings and propose mechanistic hypotheses for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
